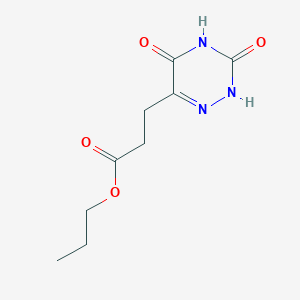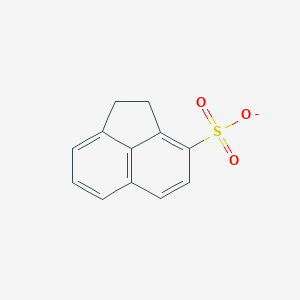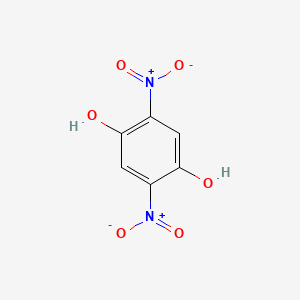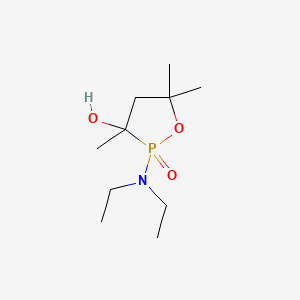![molecular formula C20H9ClN2O5 B11706861 11-Chloro-7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3,4-dicarboxylic acid CAS No. 52239-18-6](/img/structure/B11706861.png)
11-Chloro-7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3,4-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-CHLORO-7-OXO-7H-[1,3]BENZIMIDAZO[2,1-A]BENZO[DE]ISOQUINOLINE-3,4-DICARBOXYLIC ACID is a complex heterocyclic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes a benzimidazole core fused with an isoquinoline ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-CHLORO-7-OXO-7H-[1,3]BENZIMIDAZO[2,1-A]BENZO[DE]ISOQUINOLINE-3,4-DICARBOXYLIC ACID typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-[(2,3-dibromopropyl)-sulfonyl]-1H-benzimidazole under base-catalyzed conditions . Another approach includes the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine, followed by further functionalization .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and catalyst-free reactions have been explored to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
11-CHLORO-7-OXO-7H-[1,3]BENZIMIDAZO[2,1-A]BENZO[DE]ISOQUINOLINE-3,4-DICARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carboxylic acid derivatives, while substitution reactions can produce a variety of halogenated compounds.
Applications De Recherche Scientifique
11-CHLORO-7-OXO-7H-[1,3]BENZIMIDAZO[2,1-A]BENZO[DE]ISOQUINOLINE-3,4-DICARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent chemosensor for detecting various ions.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 11-CHLORO-7-OXO-7H-[1,3]BENZIMIDAZO[2,1-A]BENZO[DE]ISOQUINOLINE-3,4-DICARBOXYLIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar core structure and exhibit comparable biological activities.
Benzo[de]isoquinoline-1,3-diones: These derivatives are also used as chemosensors and have similar synthetic routes.
Benzimidazole derivatives: Widely studied for their pharmacological properties and synthetic versatility.
Uniqueness
11-CHLORO-7-OXO-7H-[1,3]BENZIMIDAZO[2,1-A]BENZO[DE]ISOQUINOLINE-3,4-DICARBOXYLIC ACID stands out due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its applications in various fields, from medicinal chemistry to material science, highlight its versatility and importance in scientific research.
Propriétés
Numéro CAS |
52239-18-6 |
|---|---|
Formule moléculaire |
C20H9ClN2O5 |
Poids moléculaire |
392.7 g/mol |
Nom IUPAC |
6-chloro-11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaene-15,17-dicarboxylic acid |
InChI |
InChI=1S/C20H9ClN2O5/c21-8-1-6-14-13(7-8)22-17-9-2-4-11(19(25)26)16-12(20(27)28)5-3-10(15(9)16)18(24)23(14)17/h1-7H,(H,25,26)(H,27,28) |
Clé InChI |
UINNSXHKUBEPCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)N=C3N2C(=O)C4=CC=C(C5=C(C=CC3=C45)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(4-Ethoxyphenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11706793.png)
![4-methyl-5'-(4-nitrophenyl)-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]](/img/structure/B11706802.png)
![N-{(E)-[2-(2-nitrophenoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B11706805.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11706811.png)
![N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-methylbenzamide](/img/structure/B11706821.png)
![2-(2-Chlorophenoxy)-N'-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B11706831.png)


![N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11706845.png)

![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide](/img/structure/B11706863.png)
